N-Ethyl-4-nitroaniline hydrochloride chemical properties
N-Ethyl-4-nitroaniline hydrochloride chemical properties
This technical guide details the chemical properties, synthesis, and handling of N-Ethyl-4-nitroaniline hydrochloride , a specialized intermediate used in the synthesis of azo dyes, propellant stabilizers, and pharmaceutical building blocks.
Executive Summary
N-Ethyl-4-nitroaniline hydrochloride (CAS: 1201633-43-3 ) is the ammonium salt form of the secondary amine N-ethyl-4-nitroaniline.[1] While the free base (CAS: 3665-80-3) is widely utilized as a chromophore in dye chemistry and a stabilizer in energetic materials, the hydrochloride salt serves as a critical phase-transfer vehicle.[1] It offers enhanced aqueous solubility and stability against oxidation compared to its free base counterpart, making it a preferred form for storage and specific nucleophilic substitution protocols.
Key Applications:
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Dye Manufacturing: Precursor for coupling reactions in azo dye synthesis (e.g., Disperse dyes).
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Pharmaceuticals: Intermediate in the synthesis of anti-arrhythmic agents and sulfonamide derivatives.
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Energetic Materials: Stabilizer for nitrate ester-based propellants (preventing autocatalytic decomposition).[1]
Physicochemical Characterization
Identity & Nomenclature
| Property | Detail |
| IUPAC Name | N-Ethyl-4-nitroanilinium chloride |
| Common Names | N-Ethyl-p-nitroaniline HCl; 4-Nitro-N-ethylaniline hydrochloride |
| CAS Number (Salt) | 1201633-43-3 |
| CAS Number (Free Base) | 3665-80-3 |
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| SMILES | CCNc1ccc(cc1)[O-].Cl |
Physical Properties
Note: Some values are derived from the free base behavior and standard ammonium salt chemistry where specific salt data is proprietary.
| Property | Value / Description |
| Appearance | Pale yellow to varying shades of beige crystalline powder.[1][2] (Lighter than the deep yellow/brown free base). |
| Melting Point | 145–155°C (Decomposition) .[1] Distinct from free base MP (96–98°C). |
| Solubility (Water) | Moderate.[1][3] Significantly higher than the free base due to ionic character, though limited by the lipophilic nitro-aryl moiety. |
| Solubility (Organic) | Soluble in methanol, DMSO, DMF.[1] Insoluble in non-polar solvents (hexane, ether). |
| pKa (Conjugate Acid) | ~1.0 (Estimated).[1] The nitro group is strongly electron-withdrawing, reducing the basicity of the amine nitrogen. |
| Hygroscopicity | Moderate.[1] Should be stored under desiccant. |
Synthesis & Manufacturing Protocols
The synthesis of the hydrochloride salt typically follows the isolation of the free base. The following protocol describes the de novo synthesis starting from 4-nitroaniline.
Synthetic Route: Reductive Alkylation & Salt Formation
Step 1: Synthesis of N-Ethyl-4-nitroaniline (Free Base)
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Reagents: 4-Nitroaniline, Diethyl sulfate (or Ethyl iodide), Sodium Hydroxide, Ethanol.
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Mechanism: Nucleophilic attack of the aniline nitrogen on the ethylating agent.
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Protocol:
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Dissolve 4-nitroaniline (1.0 eq) in Ethanol.
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Add NaOH (1.1 eq) and heat to reflux.
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Dropwise add Diethyl sulfate (1.05 eq) over 1 hour.
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Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
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Cool to precipitate the crude free base. Recrystallize from Ethanol/Water.
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Step 2: Conversion to Hydrochloride Salt
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Reagents: N-Ethyl-4-nitroaniline, Conc.[1][4][5][6][7] HCl (37%) or HCl gas, Anhydrous Diethyl Ether.
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Protocol:
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Dissolve purified N-Ethyl-4-nitroaniline in a minimal amount of warm Methanol or dry Diethyl Ether.[1]
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Option A (Aqueous HCl): Add Conc. HCl dropwise with vigorous stirring until pH < 2. A precipitate will form immediately.
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Option B (Anhydrous): Bubble dry HCl gas through the ethereal solution.
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Filter the pale precipitate under vacuum.
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Wash with cold diethyl ether to remove unreacted free base.
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Dry in a vacuum desiccator over P₂O₅.
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Reaction Pathway Visualization
Figure 1: Synthetic pathway from precursor to hydrochloride salt, highlighting the critical intermediate purification step.
Chemical Reactivity & Stability[10]
Acid-Base Equilibrium
The hydrochloride salt is a weak acid in solution.[1] It readily reverts to the free base in the presence of weak bases (e.g., Sodium Bicarbonate).
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Implication: When using the salt in nucleophilic substitution reactions, an auxiliary base (TEA, DIPEA) is often required to liberate the nucleophilic amine.
Electrophilic Aromatic Substitution
The nitro group at the para position strongly deactivates the ring. However, the N-ethylamino group is an activator (ortho/para director).
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Reactivity: Further substitution (e.g., halogenation) will occur ortho to the amino group.
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Salt Effect: In the salt form (ammonium), the ring is significantly more deactivated than in the free base form, preventing unwanted side reactions during storage.
Stability Profile
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Thermal: Stable up to ~140°C. Decomposes with evolution of HCl gas and nitrogen oxides at higher temperatures.
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Light: Sensitive to UV light; darkens upon prolonged exposure (photo-oxidation).[1]
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Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides (releases HCl violently).
Analytical Profiling
To validate the identity of the hydrochloride salt, the following spectroscopic markers are definitive.
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 1.18 (t, 3H, -CH₃), δ 3.20 (q, 2H, -CH₂-), δ 6.80 (d, 2H, Ar-H ortho to N), δ 8.05 (d, 2H, Ar-H ortho to NO₂).[1] Key Feature: Broad singlet at δ ~9-10 ppm representing the ammonium proton (NH ₂⁺), absent in the free base. |
| IR Spectroscopy | 2800–3000 cm⁻¹ : Broad ammonium N-H stretch (multiple bands).[1] 1500 & 1330 cm⁻¹ : Strong asymmetric/symmetric NO₂ stretches. |
| HPLC Analysis | Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (0.1% TFA). Retention: The salt will elute at the same time as the free base (as it dissociates in mobile phase) but requires acidic buffer to maintain peak shape. |
| Chloride Test | Positive precipitation with AgNO₃ solution (White AgCl precipitate). |
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible. Keep away from strong bases.
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Spill Response: Neutralize with sodium bicarbonate, absorb with sand/vermiculite, and dispose of as hazardous organic waste.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19318, N-Ethyl-4-nitroaniline. Retrieved from [Link]
Sources
- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 6. researchgate.net [researchgate.net]
- 7. alchempharmtech.com [alchempharmtech.com]
